![molecular formula C22H22N4 B065113 (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine CAS No. 182926-08-5](/img/structure/B65113.png)
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. It is a spirocyclic compound that consists of a quinazoline ring and a cyclopentane ring fused together. This compound has been found to exhibit various biological activities and has been used in several research studies.
Wirkmechanismus
The mechanism of action of (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or signaling pathways in cells.
Biochemische Und Physiologische Effekte
Studies have shown that (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes. However, one limitation is that the compound may exhibit cytotoxic effects at high concentrations, which could affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine. One area of interest is the development of new derivatives of the compound with improved biological activities. Another direction is the investigation of the compound's mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new imaging probes based on (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine could have important applications in biomedical research.
Synthesemethoden
The synthesis of (2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine involves the condensation of 2-aminobenzophenone with cyclopentanone in the presence of acetic acid and hydrochloric acid. The resulting product is then treated with hydrazine hydrate to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. This compound has also been used in the development of fluorescent probes for imaging and detection of biomolecules.
Eigenschaften
CAS-Nummer |
182926-08-5 |
|---|---|
Produktname |
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine |
Molekularformel |
C22H22N4 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine |
InChI |
InChI=1S/C22H22N4/c23-26-21-18-19(24-20(25-21)15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-22(18)12-6-7-13-22/h1-5,8-11H,6-7,12-14,23H2,(H,24,25,26) |
InChI-Schlüssel |
OBOVHTIPZKAFNS-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)C5=CC=CC=C5)NN |
Kanonische SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=NC(=N4)C5=CC=CC=C5)NN |
Synonyme |
1,3-Phenanthroline, 5,6-dihydro-4-hydrazino-2-phenyl-spiro-5-cyclopent ane- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



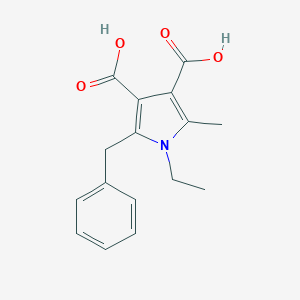
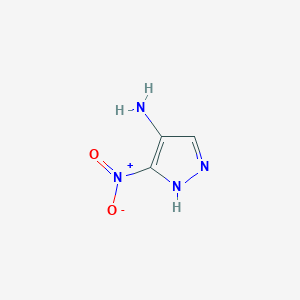
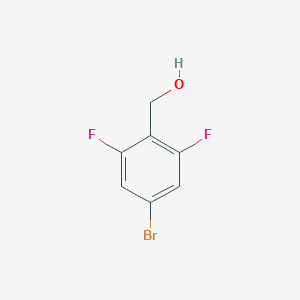
![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)

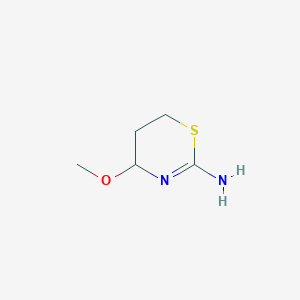

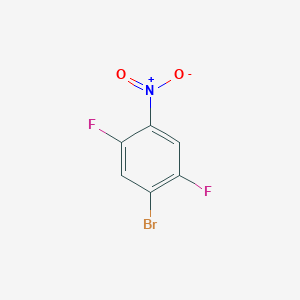
![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)


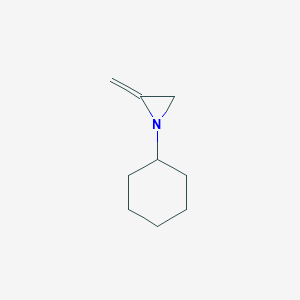
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)